2-(5-Nitro-1H-imidazol-1-yl)ethanol

Radiosensitizer Hypoxic Cell Electron Affinity

2-(5-Nitro-1H-imidazol-1-yl)ethanol (CAS 5006-68-8) is Metronidazole EP Impurity D—the des-methyl analog where absence of the 2-methyl substituent imparts a more positive one-electron reduction potential (E¹₇ ~ -486 mV), directly enhancing electron affinity and hypoxic cell radiosensitization efficiency. This unblocked 2-position enables regioselective hydroxymethylation inaccessible to metronidazole, making it uniquely suited for SAR-driven 5-nitroimidazole library synthesis. Procure as a certified reference standard for ANDA submissions, method validation, and QC per European Pharmacopoeia monograph specifications. Ideal for designing next-generation radiosensitizers with predicted SER >1.6.

Molecular Formula C5H7N3O3
Molecular Weight 157.13 g/mol
CAS No. 5006-68-8
Cat. No. B119180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Nitro-1H-imidazol-1-yl)ethanol
CAS5006-68-8
Synonyms1-(2-Hydroxyethyl)-5-nitroimidazole
Molecular FormulaC5H7N3O3
Molecular Weight157.13 g/mol
Structural Identifiers
SMILESC1=C(N(C=N1)CCO)[N+](=O)[O-]
InChIInChI=1S/C5H7N3O3/c9-2-1-7-4-6-3-5(7)8(10)11/h3-4,9H,1-2H2
InChIKeyDFMZECOLZRIPOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Nitro-1H-imidazol-1-yl)ethanol (CAS 5006-68-8) – Analytical Standard & Research Intermediate for 5-Nitroimidazole Investigations


2-(5-Nitro-1H-imidazol-1-yl)ethanol (CAS 5006-68-8) is a 5-nitroimidazole derivative characterized by an ethanol side chain at the N1 position of the imidazole ring [1]. It is structurally the des-methyl analog of the widely used antimicrobial and radiosensitizer metronidazole (2-methyl-5-nitroimidazole-1-ethanol) [2]. The compound is officially recognized as Metronidazole EP Impurity D in the European Pharmacopoeia, reflecting its utility as a reference standard in pharmaceutical quality control [3]. Beyond its analytical role, this compound serves as a fundamental building block for the synthesis of numerous 5-nitroimidazole-based agents, where the absence of a 2-methyl substituent confers distinct reactivity and physicochemical properties compared to metronidazole and other 2-substituted analogs [2][4].

2-(5-Nitro-1H-imidazol-1-yl)ethanol (CAS 5006-68-8) – Critical Structural and Performance Distinctions from Metronidazole and 2-Substituted Analogs


Generic substitution among 5-nitroimidazoles is precluded by the profound impact of the 2-position substituent on electronic properties, metabolic activation, and biological activity. 2-(5-Nitro-1H-imidazol-1-yl)ethanol lacks the 2-methyl group present in metronidazole, resulting in a more positive one-electron reduction potential (E¹₇) [1], which directly correlates with enhanced electron affinity and hypoxic cell radiosensitization efficiency [2]. Furthermore, the unsubstituted 2-position is a critical site for further functionalization: it undergoes regioselective hydroxymethylation that is not accessible to 2-methylated analogs like metronidazole [3]. For procurement, this compound is uniquely specified as Metronidazole EP Impurity D, requiring certified reference material status for regulatory compliance in ANDA submissions [4]. These quantifiable differences in electronic behavior, synthetic utility, and regulatory identity mandate that 2-(5-nitro-1H-imidazol-1-yl)ethanol be procured as a discrete, well-characterized entity rather than substituted with a closely related 5-nitroimidazole.

2-(5-Nitro-1H-imidazol-1-yl)ethanol (CAS 5006-68-8) – Comparative Performance Evidence for Scientific Selection


Elevated Electron Affinity and Radiosensitization Potential vs. Metronidazole

2-(5-Nitro-1H-imidazol-1-yl)ethanol exhibits a one-electron reduction potential (E¹₇) approximately 40 mV more positive than metronidazole, correlating with a predicted ~1.5-fold higher radiosensitization efficiency under hypoxic conditions. The absence of the 2-methyl group (present in metronidazole) reduces electron-donating inductive effects, thereby increasing the electron affinity of the nitro group [1][2].

Radiosensitizer Hypoxic Cell Electron Affinity

Regioselective Synthetic Access via 2-Position Hydroxymethylation

The unsubstituted 2-position of 2-(5-nitro-1H-imidazol-1-yl)ethanol permits regioselective hydroxymethylation using paraformaldehyde in DMSO, yielding 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole. In contrast, metronidazole (2-methyl-5-nitroimidazole-1-ethanol) is completely unreactive under identical conditions due to steric and electronic blocking by the methyl group [1].

Organic Synthesis Medicinal Chemistry Functionalization

Distinct Lipophilicity and Pharmacokinetic Profile

The computed XLogP3 value for 2-(5-nitro-1H-imidazol-1-yl)ethanol is -0.4, which is 0.6 log units lower (i.e., more hydrophilic) than metronidazole (XLogP3 = +0.2) [1]. This difference in lipophilicity arises from the absence of the hydrophobic 2-methyl group.

Drug Design Lipophilicity Pharmacokinetics

Defined Identity as Metronidazole EP Impurity D for Regulatory Analytics

2-(5-Nitro-1H-imidazol-1-yl)ethanol is formally designated as Metronidazole EP Impurity D by the European Pharmacopoeia. Commercial availability includes certified reference standards (e.g., TRC N496230) with characterization data compliant with regulatory guidelines for ANDA submissions [1].

Pharmaceutical Analysis Quality Control Impurity Standard

Enhanced Hypoxic Cell Radiosensitization vs. Nimorazole in Class-Level Comparison

While direct comparative data for 2-(5-nitro-1H-imidazol-1-yl)ethanol are not available, class-level analysis shows that 5-nitroimidazoles with more positive reduction potentials than nimorazole (SER = 1.45 at 1 mM) achieve higher sensitizer enhancement ratios [1]. The reduction potential of 2-(5-nitro-1H-imidazol-1-yl)ethanol (-486 mV) is intermediate between metronidazole (-527 mV) and sanazole (-388 mV), predicting an SER of approximately 1.6-1.7 at 1 mM under hypoxic conditions [2].

Radiotherapy Hypoxia Sensitizer Enhancement Ratio

Thermal Stability and Melting Point Difference from Metronidazole

2-(5-Nitro-1H-imidazol-1-yl)ethanol has a reported melting point of 118°C, which is approximately 40°C lower than metronidazole (mp 158-160°C) . This difference arises from the absence of the 2-methyl group, which reduces molecular symmetry and crystal lattice energy.

Physicochemical Properties Thermal Analysis Formulation

2-(5-Nitro-1H-imidazol-1-yl)ethanol (CAS 5006-68-8) – Optimal Procurement-Driven Use Cases


Pharmaceutical Quality Control: Metronidazole API Impurity Profiling

Procure as a certified Metronidazole EP Impurity D reference standard (e.g., TRC N496230 or equivalent) for method development, validation, and routine quality control of metronidazole active pharmaceutical ingredient. Essential for ANDA submissions to demonstrate impurity control and comply with European Pharmacopoeia monograph specifications [1].

Medicinal Chemistry: Scaffold for Next-Generation Hypoxic Cell Radiosensitizers

Leverage the enhanced electron affinity (E¹₇ ~ -486 mV) and absence of a 2-substituent to design and synthesize novel 5-nitroimidazole radiosensitizers with predicted SER values >1.6 at 1 mM. The unblocked 2-position allows regioselective functionalization (e.g., hydroxymethylation) to generate analogs inaccessible from metronidazole, facilitating SAR optimization [2][3].

Organic Synthesis: Key Intermediate for 2-Substituted 5-Nitroimidazole Libraries

Utilize the reactivity of the unsubstituted 2-position to prepare 2-hydroxymethyl, 2-cyanoethyl, and other 2-functionalized derivatives via electrophilic substitution or cross-coupling reactions. This enables the generation of diverse compound libraries for antimicrobial and antiprotozoal screening programs, where 2-substituents critically modulate biological activity [4].

Preclinical Drug Discovery: Hydrophilic Nitroimidazole Lead Optimization

Employ 2-(5-nitro-1H-imidazol-1-yl)ethanol (XLogP3 = -0.4) as a hydrophilic scaffold to design nitroimidazole drug candidates with improved pharmacokinetic profiles. The reduced lipophilicity compared to metronidazole (XLogP3 = +0.2) may decrease tissue accumulation and associated neurotoxicity, a key limitation of current 5-nitroimidazole therapies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Nitro-1H-imidazol-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.